molecular formula C20H21N3O3S B4904928 (2,5-dioxopyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate

(2,5-dioxopyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate

Cat. No.: B4904928
M. Wt: 383.5 g/mol
InChI Key: FXTFNCIKBFEENC-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a phenylcarbamimidothioate moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the phenylcarbamimidothioate moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(2,5-dioxopyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms and identify the key interactions responsible for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-16-9-7-14(8-10-16)11-12-21-20(22-15-5-3-2-4-6-15)27-17-13-18(24)23-19(17)25/h2-10,17H,11-13H2,1H3,(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTFNCIKBFEENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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